molecular formula C15H26N2O4 B3004487 2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate CAS No. 2247088-15-7

2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate

Cat. No. B3004487
CAS RN: 2247088-15-7
M. Wt: 298.383
InChI Key: QYKBOBFMTJCAEN-QHBPRCKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.383. The purity is usually 95%.
BenchChem offers high-quality 2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Hexahydrocyclopentapyrrolone derivatives, including the subject compound, represent a critical pharmacophore with varied pharmacological activities. Bahekar et al. (2017) describe an efficient and scalable synthesis process for similar derivatives, highlighting their importance in pharmacological research (Bahekar et al., 2017).
  • Çolak et al. (2021) focus on the synthesis and characterization of similar compounds, underlining their potential in material science and drug development (Çolak et al., 2021).

Pharmaceutical Intermediates

  • Liu et al. (2014) demonstrate that derivatives of this compound can be used as dyes and pigments due to their long-range conjugated systems, indicating a significant role in pharmaceutical applications (Liu et al., 2014).
  • Jarugu et al. (2018) describe the optimized large-scale synthesis of a similar compound, emphasizing its use as an intermediate for nicotinic acetylcholine receptor agonists (Jarugu et al., 2018).

Molecular and Structural Analysis

  • The work by Hozjan et al. (2023) involving organocatalyzed synthesis of similar compounds highlights their structural diversity and potential in molecular design (Hozjan et al., 2023).
  • Matsui et al. (2004) discuss pyrrolyl-imine compounds with applications in ethylene polymerization catalysis, indicating industrial and chemical research relevance (Matsui et al., 2004).

Chemical Synthesis and Reactivity

  • Skowronek et al. (2003) synthesized a compound with structural similarities, demonstrating the potential of such compounds in synthetic chemistry (Skowronek et al., 2003).
  • Vallat et al. (2009) explored the diastereoselectivity in the synthesis of related compounds, which is crucial for understanding their chemical behavior (Vallat et al., 2009).

properties

IUPAC Name

2-O-tert-butyl 5-O-methyl (3aS,6aR)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-7-10-5-15(9-16,12(18)20-4)6-11(10)8-17/h10-11H,5-9,16H2,1-4H3/t10-,11+,15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKBOBFMTJCAEN-YWXMQNBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)(CN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)(CN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.